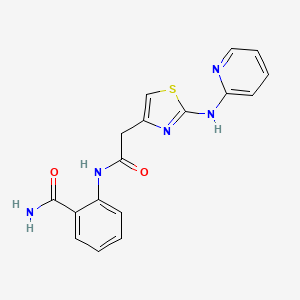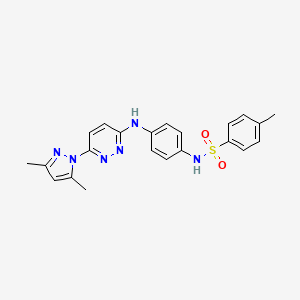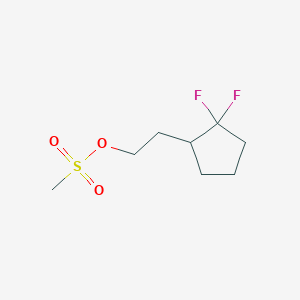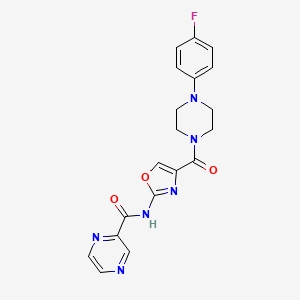![molecular formula C24H25N5O B2843765 (4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170479-77-2](/img/structure/B2843765.png)
(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrrole ring, a benzimidazole ring, and a piperazine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but it has one fewer carbon atom, and contains a nitrogen atom . Benzimidazole is a fused aromatic ring that is part of several important biomolecules, including NAD+ and histidine . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and benzimidazole rings are aromatic and planar, while the piperazine ring is not aromatic and would be more flexible .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring, for example, is electron-rich and could undergo electrophilic aromatic substitution. The benzimidazole ring is also capable of participating in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, benzimidazole, and piperazine rings would likely make the compound a base .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
Research on compounds structurally similar to the query molecule has focused on understanding their molecular interactions with specific receptors. For example, studies have explored how such molecules interact with cannabinoid receptors, leading to the development of unified pharmacophore models. These models help in understanding the steric and electrostatic requirements for binding to receptors, providing insights into drug design and receptor-ligand interactions (Shim et al., 2002).
Synthesis of Heterocycles
Several studies have been dedicated to the synthesis of new heterocyclic compounds containing motifs like pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. These efforts aim to expand the chemical space of compounds with potential biological activities, illustrating the versatility of heterocyclic chemistry in generating novel therapeutic agents (Abdelhamid et al., 2012).
Anticonvulsant and Antimicrobial Activities
Compounds with piperazine and pyrrolidin-1-yl methanone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This research demonstrates the potential therapeutic applications of such molecules, highlighting their significance in developing new treatments for convulsive disorders and infections (Malik & Khan, 2014).
Analgesic and Anti-inflammatory Agents
The synthesis and evaluation of new compounds for analgesic and anti-inflammatory activities have also been a focus area. This research contributes to the ongoing search for safer and more effective pain relievers and anti-inflammatory drugs, underscoring the therapeutic potential of novel synthetic molecules (Gökçe et al., 2005).
Antimicrobial and Antiproliferative Activities
Furthermore, novel heterocycles have been synthesized and assessed for their antimicrobial and antiproliferative activities. Such studies are crucial for identifying new compounds that can combat microbial infections and inhibit cancer cell growth, contributing to the fields of infectious diseases and oncology (Fahim et al., 2021).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific mode of action would depend on the biological activity and the target involved.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-26-22-7-3-2-6-21(22)25-23(26)18-27-14-16-29(17-15-27)24(30)19-8-10-20(11-9-19)28-12-4-5-13-28/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLADJTBCQJNWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)

![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)

![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)
![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)


![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)